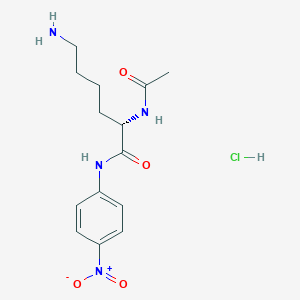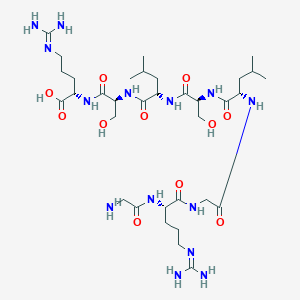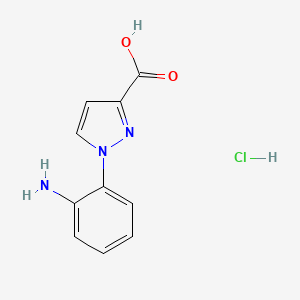
1H-吲哚-1-羧酸叔丁酯-4-氨基-3-甲酰基
描述
tert-Butyl 4-amino-3-formyl-1H-indole-1-carboxylate: is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by the presence of a tert-butyl group, an amino group, a formyl group, and an indole core, making it a versatile molecule for various chemical and biological applications.
科学研究应用
Chemistry: tert-Butyl 4-amino-3-formyl-1H-indole-1-carboxylate is used as a building block in organic synthesis. Its functional groups allow for further derivatization, making it valuable in the development of new synthetic methodologies and complex molecules .
Biology: In biological research, this compound is studied for its potential as a pharmacophore. Its indole core is known to interact with various biological targets, making it a candidate for drug discovery and development .
Medicine: The compound’s potential therapeutic applications include anticancer, antiviral, and antimicrobial activities. Researchers are exploring its efficacy in targeting specific enzymes and receptors involved in disease pathways .
Industry: In the industrial sector, tert-butyl 4-amino-3-formyl-1H-indole-1-carboxylate is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes .
作用机制
Target of Action
The primary targets of indole derivatives, such as tert-butyl 4-amino-3-formyl-1H-indole-1-carboxylate, are multiple receptors in the body . These compounds bind with high affinity to these receptors, which play a crucial role in various biological activities .
Mode of Action
The interaction of tert-butyl 4-amino-3-formyl-1H-indole-1-carboxylate with its targets results in a variety of biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
The compound affects various biochemical pathways. For instance, indole-3-acetic acid, a derivative of indole, is produced by the degradation of tryptophan in higher plants . This compound and its derivatives have diverse biological and clinical applications .
Result of Action
The molecular and cellular effects of the compound’s action depend on its specific targets and the biochemical pathways it affects. For instance, some indole derivatives have shown inhibitory activity against influenza A .
生化分析
Biochemical Properties
Tert-butyl 4-amino-3-formyl-1H-indole-1-carboxylate plays a significant role in various biochemical reactions. This compound interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways . Additionally, tert-butyl 4-amino-3-formyl-1H-indole-1-carboxylate can bind to specific receptors on the cell surface, modulating the downstream signaling cascades. The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and hydrophobic interactions with the target biomolecules .
Cellular Effects
The effects of tert-butyl 4-amino-3-formyl-1H-indole-1-carboxylate on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cells, tert-butyl 4-amino-3-formyl-1H-indole-1-carboxylate can induce apoptosis (programmed cell death) by activating pro-apoptotic pathways and inhibiting anti-apoptotic signals . Moreover, it can modulate the expression of genes involved in cell cycle regulation, thereby affecting cell proliferation and growth .
Molecular Mechanism
The molecular mechanism of action of tert-butyl 4-amino-3-formyl-1H-indole-1-carboxylate involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors . For instance, it can inhibit the activity of kinases by binding to their active sites, preventing substrate phosphorylation . Additionally, tert-butyl 4-amino-3-formyl-1H-indole-1-carboxylate can activate transcription factors, leading to changes in gene expression . These molecular interactions result in the modulation of various cellular processes, including cell signaling, metabolism, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl 4-amino-3-formyl-1H-indole-1-carboxylate can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that tert-butyl 4-amino-3-formyl-1H-indole-1-carboxylate is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, reducing its efficacy . Long-term studies have also indicated that continuous exposure to tert-butyl 4-amino-3-formyl-1H-indole-1-carboxylate can result in adaptive cellular responses, such as the upregulation of detoxifying enzymes .
Dosage Effects in Animal Models
The effects of tert-butyl 4-amino-3-formyl-1H-indole-1-carboxylate vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, tert-butyl 4-amino-3-formyl-1H-indole-1-carboxylate can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and adverse effects become more pronounced . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing toxicity .
Metabolic Pathways
Tert-butyl 4-amino-3-formyl-1H-indole-1-carboxylate is involved in several metabolic pathways. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II biotransformation reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of tert-butyl 4-amino-3-formyl-1H-indole-1-carboxylate, leading to the formation of reactive intermediates . These intermediates are subsequently conjugated with glutathione or glucuronic acid, facilitating their excretion from the body . The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression and activity .
Transport and Distribution
The transport and distribution of tert-butyl 4-amino-3-formyl-1H-indole-1-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a vital role in its cellular uptake and efflux . Additionally, tert-butyl 4-amino-3-formyl-1H-indole-1-carboxylate can bind to plasma proteins, affecting its distribution and bioavailability . The localization and accumulation of this compound in specific tissues can influence its therapeutic and toxic effects .
Subcellular Localization
The subcellular localization of tert-butyl 4-amino-3-formyl-1H-indole-1-carboxylate is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications . For example, tert-butyl 4-amino-3-formyl-1H-indole-1-carboxylate can be directed to the nucleus, where it interacts with transcription factors to modulate gene expression . The subcellular localization of this compound can also affect its stability and degradation, influencing its overall efficacy .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-amino-3-formyl-1H-indole-1-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of 4-methylindole, which undergoes formylation to introduce the formyl group at the 3-position. The resulting intermediate is then subjected to amination to introduce the amino group at the 4-position. Finally, the tert-butyl ester is formed through esterification with tert-butyl alcohol .
Industrial Production Methods: Industrial production of tert-butyl 4-amino-3-formyl-1H-indole-1-carboxylate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
化学反应分析
Types of Reactions:
Oxidation: tert-Butyl 4-amino-3-formyl-1H-indole-1-carboxylate can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols or amines, depending on the reaction conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Halogenated or nitrated indole derivatives.
相似化合物的比较
- tert-Butyl 4-formyl-1H-indole-1-carboxylate
- tert-Butyl 4-amino-1H-indole-1-carboxylate
- tert-Butyl 3-formyl-1H-indole-1-carboxylate
Comparison: tert-Butyl 4-amino-3-formyl-1H-indole-1-carboxylate is unique due to the presence of both amino and formyl groups, which enhance its reactivity and potential for derivatization. Compared to similar compounds, it offers a broader range of chemical transformations and biological interactions, making it a versatile and valuable molecule in research and industry .
属性
IUPAC Name |
tert-butyl 4-amino-3-formylindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-14(2,3)19-13(18)16-7-9(8-17)12-10(15)5-4-6-11(12)16/h4-8H,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJPMLIQWIYUVKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C(C=CC=C21)N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


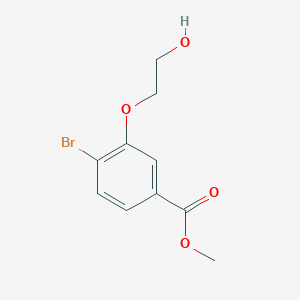
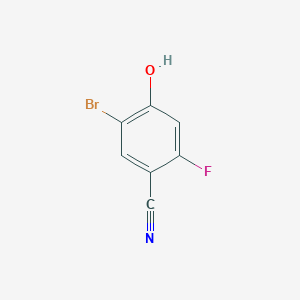
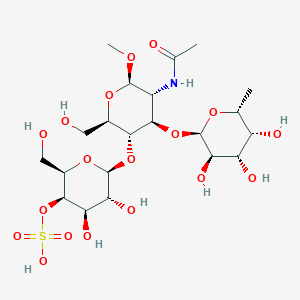
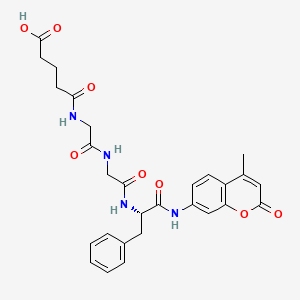
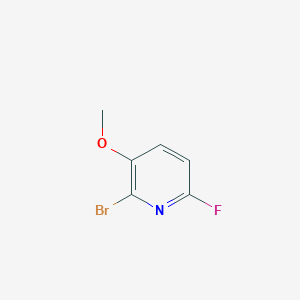
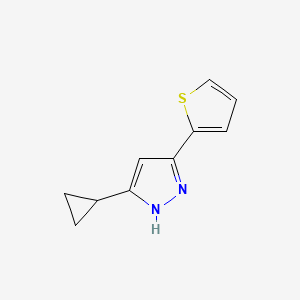
![1-{4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one](/img/structure/B1446015.png)
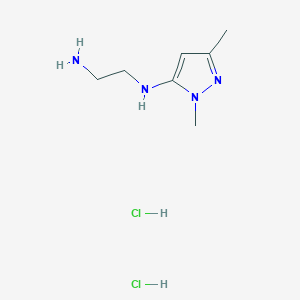

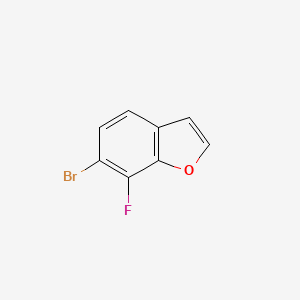
![(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoic acid;hydrochloride](/img/structure/B1446020.png)
